Leupeptin hemisulfate
CAS No.: 103476-89-7
VCID: VC21543614
Molecular Formula: C40H82N12O14S
Molecular Weight: 987.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Leupeptin hemisulfate is a serine and cysteine protease inhibitor, known for its ability to inhibit a variety of enzymes such as plasmin, trypsin, papain, kallikrein, and cathepsin B . It is a peptide composed of three amino acids: leucine, leucine, and arginine, with modifications including an acetyl group at the N-terminus and an aldehyde group at the C-terminus . Leupeptin hemisulfate is widely used in biochemical research due to its low toxicity and broad range of protease inhibition . Chemical Specifications
Biological ActivityLeupeptin hemisulfate acts as a reversible inhibitor of trypsin-like and cysteine proteases, including calpain . It is effective in preventing the degradation of proteins during purification processes and is commonly used in protease inhibitor cocktails . Additionally, leupeptin has been shown to inhibit activation-induced programmed cell death . Biological Applications
Research FindingsRecent studies have highlighted leupeptin's potential in various biomedical applications:
Research Applications
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CAS No. | 103476-89-7 | ||||||||||||||||||||
Product Name | Leupeptin hemisulfate | ||||||||||||||||||||
Molecular Formula | C40H82N12O14S | ||||||||||||||||||||
Molecular Weight | 987.2 g/mol | ||||||||||||||||||||
IUPAC Name | (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate | ||||||||||||||||||||
Standard InChI | InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1 | ||||||||||||||||||||
Standard InChIKey | FWGRMOYQEJXKOZ-XZZFGKIVSA-N | ||||||||||||||||||||
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O | ||||||||||||||||||||
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O | ||||||||||||||||||||
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O | ||||||||||||||||||||
Appearance | White to off-white powder. | ||||||||||||||||||||
Boiling Point | N/A | ||||||||||||||||||||
Melting Point | N/A | ||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||
Sequence | LLR(Modifications: Leu-1 = N-terminal Ac, Arg-3 = Arginal) | ||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||
Solubility | Soluble in DMSO | ||||||||||||||||||||
Storage | -20°C | ||||||||||||||||||||
Synonyms | acetyl-L-leucyl-L-leucyl-L-arginal leupeptin leupeptin, (S)-isomer leupeptin, monoacetate, (S)-isome |
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PubChem Compound | 71587926 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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